2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole typically involves multi-step procedures. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where different substituents can be introduced.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, catalysts such as piperidine, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzothiazole derivatives .
Scientific Research Applications
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. In the case of its antipsychotic activity, the compound acts as an antagonist at dopamine and serotonin receptors, thereby modulating neurotransmitter levels in the brain . This interaction helps in alleviating symptoms of psychotic disorders. The exact molecular pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole include other benzothiazole derivatives such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-Arylbenzothiazoles: Studied for their anti-tubercular properties.
Benzisothiazoles: Used in the development of drugs for urinary dysfunction and as oxidosqualene cyclase inhibitors.
What sets this compound apart is its unique combination of a benzothiazole ring with a piperazine moiety and methoxy substituents, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-25-14-7-8-15(26-2)18-17(14)22-20(28-18)24-11-9-23(10-12-24)19-21-13-5-3-4-6-16(13)27-19/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQJAVWOTFIDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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